molecular formula C23H24FNO2S B11349549 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11349549
M. Wt: 397.5 g/mol
InChI Key: HADCFFWUASAMKM-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines a phenoxy group, a fluorophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 4-tert-butylphenoxyacetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid in the presence of a base like potassium carbonate.

    Synthesis of 4-fluoroaniline: This can be prepared by the reduction of 4-fluoronitrobenzene using a reducing agent such as iron powder and hydrochloric acid.

    Coupling Reaction: The final step involves the coupling of 4-tert-butylphenoxyacetic acid with 4-fluoroaniline and thiophene-2-carboxaldehyde in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenoxy)propanoic acid
  • 4-tert-Butylphenoxyacetic acid
  • 4-Fluoroaniline derivatives

Uniqueness

2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene moiety, in particular, distinguishes it from other similar compounds and contributes to its potential bioactivity.

Properties

Molecular Formula

C23H24FNO2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C23H24FNO2S/c1-23(2,3)17-6-12-20(13-7-17)27-16-22(26)25(15-21-5-4-14-28-21)19-10-8-18(24)9-11-19/h4-14H,15-16H2,1-3H3

InChI Key

HADCFFWUASAMKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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